CAA0225
Description
Historical Context of Cathepsin L Inhibitor Discovery and the Emergence of CAA0225
The journey to discover specific enzyme inhibitors like this compound is built upon a long history of protease research. The first cysteine protease to be isolated and characterized was papain, discovered in 1873. wikipedia.org Early research led to the identification of broad-spectrum inhibitors, but the need for more specific tools to study individual protease functions became increasingly apparent. A significant advancement came with the discovery of E-64, a natural product isolated from the fungus Aspergillus japonicus, which irreversibly inhibits a range of cysteine proteases.
This paved the way for the rational design of more selective inhibitors. Computational modeling and structural biology enabled the development of compounds with higher specificity for particular cathepsins. mdpi.com For instance, a series of E-64 analogs known as CLIKs (Cathepsin L Inhibitor by Katunuma) were engineered to show highly selective inhibition for Cathepsin L in vivo. mdpi.com
The compound this compound, with the chemical name (2S,3S)-oxirane-2,3-dicarboxylic acid 2-[((S)-1-benzylcarbamoyl-2-phenyl-ethyl)-amide] 3-{[2-(4-hydroxy-phenyl)-ethyl]-amide], emerged from a dedicated screening of a series of novel epoxysuccinyl peptides aimed at developing a lysosomal Cathepsin L-specific inhibitor. nih.govjst.go.jp This screening identified this compound as the most potent and selective inhibitor of Cathepsin L among the tested compounds, marking a key step in the availability of precise chemical probes for this enzyme. nih.govjst.go.jp
Significance of Cysteine Proteases in Biological Systems and Disease Pathogenesis
Cysteine proteases, also known as thiol proteases, are a class of enzymes that degrade proteins through a catalytic mechanism involving a nucleophilic cysteine thiol. wikipedia.org Initially, they were primarily regarded as enzymes residing in lysosomes, responsible for the terminal degradation of proteins. annualreviews.org However, subsequent research has revealed a much broader and more specific role for these proteases in human biology. annualreviews.orgresearchgate.net
These enzymes are now understood to be crucial for a variety of highly regulated physiological processes. annualreviews.org Their functions include:
Immune Response : They are involved in MHC class II immune responses, which are essential for presenting antigens to the immune system. wikipedia.organnualreviews.org
Apoptosis : They participate in the pathways of programmed cell death. wikipedia.organnualreviews.org
Hormone Processing : They are responsible for the processing of prohormones into their active forms. wikipedia.organnualreviews.org
Extracellular Matrix Remodeling : Their activity is vital for processes like bone development. wikipedia.organnualreviews.org
The dysregulation of cysteine protease activity is implicated in a wide range of diseases. frontiersin.org In cancer, they can promote tumorigenesis and metastasis by degrading the extracellular matrix. mdpi.com In inflammatory diseases such as atherosclerosis and emphysema, the mobilization of elastolytic cysteine proteases can lead to accelerated tissue degradation. wikipedia.organnualreviews.org Furthermore, specific cathepsins play critical roles in infectious diseases; Cathepsin L, for example, is involved in the cellular entry of viruses like SARS-CoV-2 and is a key factor in the pathology of parasitic infections and cardiac reperfusion injury. researchgate.netoup.comnih.govfrontiersin.org
Rationale for Investigating this compound as a Selective Cathepsin L Modulator
The diverse and sometimes overlapping functions of cathepsins necessitate the development of highly selective inhibitors to dissect the specific contribution of each enzyme to biological and pathological processes. annualreviews.orgnih.gov this compound is investigated as a selective Cathepsin L modulator precisely because it offers this high degree of specificity. It is an epoxysuccinyl peptide that is a potent inhibitor of Cathepsin L while having minimal effect on other related enzymes like Cathepsin B. nih.govsigmaaldrich.com
The potent and selective inhibitory profile of this compound makes it an invaluable research tool. nih.govjst.go.jp Studies have demonstrated its high efficacy against rat liver Cathepsin L, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, whereas its effect on Cathepsin B is negligible even at much higher concentrations. nih.govjst.go.jpsigmaaldrich.com
Table 1: Inhibitory Potency of this compound against Cathepsin L and Cathepsin B
| Enzyme | IC50 Value | Source |
|---|---|---|
| Rat Liver Cathepsin L | 1.9 nM | nih.govjst.go.jpsigmaaldrich.com |
This selectivity has allowed researchers to explore the specific roles of Cathepsin L in various cellular contexts. For instance, in studies of autophagy, this compound was used to show that while both Cathepsin L and Cathepsin B contribute almost equally to the degradation of long-lived proteins, Cathepsin L is specifically involved in the degradation of autophagosomal membrane markers like LC3-II and GABARAP. nih.govjst.go.jp
Furthermore, the therapeutic potential of selectively inhibiting Cathepsin L has been explored using this compound. In preclinical models of myocardial infarction, administering this compound during reperfusion was shown to reduce infarct size and improve cardiac contractile function. oup.comnih.gov It has also been identified as a compound that can kill and eliminate Trypanosoma brucei parasites, highlighting its potential in studying treatments for parasitic diseases. medchemexpress.com
Overview of Review Scope and Methodological Approach
The objective of this article is to present a focused scientific overview of the chemical compound this compound, based on a survey of existing literature. The scope is intentionally narrow, adhering strictly to the predefined outline to ensure a detailed and relevant discussion. This review covers the historical context leading to the development of this compound, the broader biological significance of its target enzyme family, and the specific scientific rationale for its use as a selective Cathepsin L modulator.
This article functions as a scoping review, a methodology used to map the extent, range, and nature of research activity in a particular area. nih.gov The methodological approach involved identifying and synthesizing findings from peer-reviewed scientific publications. nih.govnih.gov The content is derived from a targeted search of scientific databases for research pertaining to this compound, Cathepsin L, and cysteine proteases. Information regarding dosage, administration, and safety profiles has been expressly excluded to maintain the focus on the fundamental biochemical and biomedical research aspects of the compound.
Properties
CAS No. |
244072-26-2 |
|---|---|
Molecular Formula |
C28H29N3O5 |
Molecular Weight |
487.56 |
IUPAC Name |
(2S,3S)-2-N-[(1S)-1-(benzylcarbamoyl)-2-phenylethyl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |
InChI Key |
ZMZQYVMNDRBKLO-SDHOMARFSA-N |
SMILES |
O=C([C@H]1O[C@@H]1C(NCCC2=CC=C(O)C=C2)=O)N[C@H](C(NCC3=CC=CC=C3)=O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CAA0225; CAA 0225; CAA-0225. |
Origin of Product |
United States |
Synthetic Strategies and Biosynthetic Linkages of Caa0225
Chemoenzymatic and Total Synthetic Pathways for CAA0225 Production
The production of this compound and related molecules has been approached through both total chemical synthesis and more recently, highly efficient chemoenzymatic methods.
The core reactive element, or "warhead," of this compound is the epoxysuccinyl group, specifically (2S,3S)-trans-epoxysuccinic acid (t-ES). nih.govbiorxiv.orgacs.org This strained epoxide ring is susceptible to nucleophilic attack by the active site cysteine residue of target proteases, leading to irreversible inhibition. nih.govrsc.org In the total synthesis approach, this compound was created as part of a broader effort to synthesize and screen a series of novel epoxysuccinyl peptides to identify highly selective inhibitors. tandfonline.comjst.go.jpnih.gov The construction of the molecule involves forming two distinct amide bonds on the C2 and C3 carboxyl groups of the epoxysuccinic acid core, linking it to a dipeptide-like fragment and a tyramine (B21549) moiety, respectively. tandfonline.comrsc.org
More advanced chemoenzymatic strategies leverage biological catalysts to construct the core scaffold. biorxiv.orgresearchgate.net Recent discoveries in the biosynthesis of the related inhibitor E-64 have revealed enzymes that can be adapted for the synthesis of this compound. biorxiv.orgresearchgate.net These biocatalytic methods offer significant advantages in terms of efficiency and selectivity. nih.govunacademy.com
The biological activity of this compound is critically dependent on its precise three-dimensional structure. The molecule features defined stereochemistry at the epoxide ring, (2S,3S), and at the alpha-carbon of the phenylalanine residue, (S). tandfonline.comnih.govmedkoo.com
Achieving this level of stereochemical control is a significant challenge in total organic synthesis. mdpi.compkusz.edu.cn Synthetic routes must employ stereoselective reactions, such as asymmetric epoxidation, to install the chiral centers with the correct configuration. mdpi.commdpi.com Furthermore, the synthesis must be regioselective, meaning the two different carboxyl groups of the epoxysuccinic acid precursor must be selectively coupled with the correct peptide and amine fragments. numberanalytics.comrsc.org
Enzymatic and chemoenzymatic approaches inherently provide exquisite control over both regioselectivity and stereoselectivity. mdpi.com The enzymes involved in the biosynthesis of related natural products are programmed to recognize specific substrates and catalyze reactions at precise locations and with specific stereochemical outcomes, thus streamlining the production of enantiopure compounds like this compound. biorxiv.orgmdpi.com
Relationship of this compound to E-64 Biosynthetic Pathway and Analogs
The synthetic strategies for this compound are closely linked to the biosynthetic pathway of E-64, a well-known natural cysteine protease inhibitor that shares the same epoxysuccinyl warhead. nih.govresearchgate.netresearchgate.net
Research has uncovered a nonribosomal peptide synthetase (NRPS)-independent pathway for E-64 biosynthesis in fungi. researchgate.netresearchgate.net This pathway provides a blueprint for the enzymatic synthesis of this compound. biorxiv.org The key steps are:
Epoxidation : An Fe(II)/α-ketoglutarate-dependent oxygenase catalyzes the epoxidation of fumaric acid to produce the (2S,3S)-trans-epoxysuccinic acid (t-ES) warhead. researchgate.netresearchgate.net
First Condensation : An ATP-grasp enzyme catalyzes the first amide bond formation, linking an L-amino acid (like L-leucine in the case of E-64) to one of the carboxyl groups of t-ES. biorxiv.orgresearchgate.net
Second Condensation : A fungal amide bond synthetase (ABS), the first of its kind to be characterized, catalyzes the final condensation, attaching an amine (agmatine for E-64) to the second carboxyl group. biorxiv.orgresearchgate.netresearchgate.net
This enzymatic cascade has been successfully harnessed for the one-pot biocatalytic synthesis of E-64 and its analogs, and it can be adapted for the production of synthetic inhibitors like this compound by supplying the appropriate precursor fragments. biorxiv.orgresearchgate.net
The discovery of the E-64 biosynthetic enzymes has opened a path for creating libraries of novel inhibitors through combinatorial biocatalysis. biorxiv.orgresearchgate.net The amide-bond forming enzymes from this pathway have been shown to accept a range of different amino acid and amine substrates, not just the ones used for E-64. biorxiv.orgresearchgate.net
This substrate promiscuity is a powerful tool for structural diversification. By providing the enzymatic system with the building blocks for this compound (phenylalanine and tyramine derivatives) or other non-natural amino acids and amines, a wide variety of this compound-like compounds can be generated. biorxiv.orgresearchgate.net This strategy allows for the rapid exploration of the chemical space around the epoxysuccinyl peptide scaffold to develop new inhibitors with potentially improved potency, selectivity, or other pharmacological properties. nih.gov
Table 1: Featured Epoxysuccinyl Peptide Inhibitors
| Compound | CAS Number | Core Structure | S2 Subsite Moiety | S3 Subsite Moiety |
|---|---|---|---|---|
| This compound | 244072-26-2 | (2S,3S)-trans-epoxysuccinic acid | Phenylalanine | Benzylcarbamoyl & p-hydroxyphenylethylamine |
| E-64 | 66701-25-5 | (2S,3S)-trans-epoxysuccinic acid | Leucine | Agmatine (guanidinobutane) |
| CLIK-148 | 244072-20-4 | (2S,3S)-trans-epoxysuccinic acid | Phenylalanine | N/A (propylcarbamoyl group) |
Data sourced from references tandfonline.comnih.govmedkoo.combiorxiv.orgacs.orgresearchgate.net.
Table 2: Key Enzymes in the E-64 Biosynthetic Pathway
| Enzyme Type | Function | Relevance to this compound Synthesis |
|---|---|---|
| Oxygenase | Catalyzes epoxidation of fumaric acid to (2S,3S)-t-ES. | Provides the core epoxide "warhead". |
| ATP-Grasp Enzyme | Catalyzes the first amide bond formation between t-ES and an amino acid. | Can be used to ligate a phenylalanine derivative to the t-ES core. |
| Amide Bond Synthetase (ABS) | Catalyzes the second amide bond formation with an amine nucleophile. | Can be used to attach the tyramine moiety to complete the this compound structure. |
Data sourced from references biorxiv.orgresearchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Caa0225 Action
Selective Inhibition of Cathepsin L by CAA0225
This compound is a potent and highly selective inhibitor of cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes. biorxiv.orgresearchgate.net Its efficacy stems from its specific interaction with the active site of cathepsin L, leading to a significant reduction in the enzyme's proteolytic activity. researchgate.net This selective inhibition makes this compound a valuable tool for studying the specific functions of cathepsin L. biorxiv.org
Quantitative Analysis of this compound Affinity and Selectivity for Cathepsin L (IC50, Ki values)
The potency of this compound as a cathepsin L inhibitor is demonstrated by its low IC50 and Ki values. Studies have shown that this compound inhibits rat liver cathepsin L with an IC50 value of 1.9 nM. researchgate.netscience.govresearchgate.net The affinity of an inhibitor for its target enzyme is often expressed by the inhibition constant (Ki), with lower values indicating tighter binding. While specific Ki values for this compound are not consistently reported across all studies, its nanomolar IC50 value suggests a very high affinity for cathepsin L.
Table 1: Inhibitory Potency of this compound against Cathepsin L
| Parameter | Value | Source |
|---|---|---|
| IC50 (rat liver) | 1.9 nM | researchgate.netscience.govresearchgate.net |
Comparative Inhibition Profiles of this compound Against Other Cathepsins (e.g., Cathepsin B)
A key feature of this compound is its high selectivity for cathepsin L over other related cysteine proteases, such as cathepsin B. researchgate.netscience.govresearchgate.net Research indicates that this compound has an IC50 value greater than 1000-5000 nM for rat liver cathepsin B, demonstrating a significant lack of inhibition for this enzyme. science.govresearchgate.net This selectivity is crucial for dissecting the specific roles of cathepsin L without confounding effects from the inhibition of other cathepsins.
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 | Source |
|---|---|---|
| Cathepsin L (rat liver) | 1.9 nM | researchgate.netscience.govresearchgate.net |
| Cathepsin B (rat liver) | >1000-5000 nM | science.govresearchgate.net |
Covalent Binding Mechanism of this compound to Cathepsin L Active Site
This compound functions as an irreversible inhibitor, forming a stable covalent bond with the active site of cathepsin L. researchgate.net This mechanism of action is characteristic of epoxide-based inhibitors. acs.orgnih.gov The formation of this covalent adduct effectively and permanently inactivates the enzyme. cuny.edu
Characterization of this compound "Warhead" Interactions with Cys25
The inhibitory activity of this compound is mediated by its epoxide "warhead," which is an electrophilic group that targets the nucleophilic cysteine residue (Cys25) in the active site of cathepsin L. acs.orgnih.govcuny.edu The interaction involves a nucleophilic attack from the thiolate of Cys25 on one of the carbon atoms of the epoxide ring. acs.orgnih.gov This results in the opening of the epoxide ring and the formation of a stable thioether bond between the inhibitor and the enzyme. acs.orgnih.gov Mass spectrometry analysis has confirmed the covalent binding of this compound to cathepsin L, showing the expected mass shift upon complex formation. acs.org
Modulation of Intracellular Signaling Pathways by this compound
As a specific inhibitor of cathepsin L, this compound has been utilized to investigate the role of this enzyme in various cellular signaling pathways.
In the context of cardiac health, cathepsin L inhibition by this compound has been shown to be protective against myocardial ischemia-reperfusion injury. nih.gov This protection is associated with the normalization of abnormal systolic and diastolic calcium handling within cardiomyocytes. nih.gov Specifically, this compound was found to restore the amplitude of Ca2+ transients and reduce elevated diastolic calcium concentrations that occur during reperfusion. nih.gov This suggests that cathepsin L plays a role in the dysregulation of calcium signaling during cardiac stress. Overexpression of cathepsin L has been linked to the inhibition of the Akt signaling pathway in cardiomyocytes, and conversely, its inhibition could potentially modulate this pathway. cuny.edu
Furthermore, this compound has been characterized as a probe for autophagic proteolysis. biorxiv.orgscience.gov Autophagy is a fundamental cellular process for the degradation of cellular components, and cathepsin L is involved in the degradation of autophagosomal markers. cuny.edu By inhibiting cathepsin L, this compound can interfere with the autophagic flux, making it a useful tool to study the intricacies of this pathway. nih.gov
Given the role of cathepsins in modulating signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, and their involvement in inflammasome activation, it is plausible that this compound, by selectively inhibiting cathepsin L, could influence these critical cellular processes. nih.gov However, direct evidence specifically linking this compound to the modulation of these signaling pathways requires further investigation.
Impact of [this compound] on Lysosomal Proteolysis
No information is available regarding the effect of this compound on the proteolytic activity within lysosomes.
[this compound] Influence on Autophagic Processes and Marker Degradation (e.g., LC3-II, GABARAP)
There is no available data describing the influence of this compound on autophagy or the degradation of key autophagic markers such as LC3-II and GABARAP.
Biological Implications of Cathepsin L Modulation by Caa0225 in Research Models
Role of [CAA0225] in Cellular Homeostasis and Stress Response Research
[this compound] has been instrumental in elucidating the specific functions of cathepsin L in fundamental cellular processes such as protein degradation and programmed cell death. These studies often involve subjecting cells to stress conditions to understand the adaptive and pathological responses mediated by this enzyme.
Investigations into [this compound] Effects on Protein Degradation under Nutrient Deprivation
Autophagy is a critical cellular process for the degradation and recycling of cellular components, particularly in response to nutrient deprivation. nih.gov Research has focused on the role of lysosomal proteases, including cathepsin L, in this pathway.
Studies using [this compound] in HeLa and Huh-7 cell lines cultured under nutrient-deprived conditions have demonstrated a significant inhibition of the degradation of long-lived proteins. jst.go.jpnih.gov Interestingly, the level of inhibition was comparable to that observed with CA-074-OMe, a specific inhibitor of cathepsin B, suggesting that both proteases contribute almost equally to the general degradation of cytoplasmic proteins during autophagy. jst.go.jpnih.gov
However, [this compound] revealed a more specific role for cathepsin L in the autophagic process. It was found to effectively block the degradation of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and γ-aminobutyric acid receptor-associated protein (GABARAP), which are key protein markers residing on the autophagosomal membrane. jst.go.jpnih.govtandfonline.com In contrast, the cathepsin B inhibitor had only a marginal effect on the levels of these proteins. jst.go.jpnih.govnih.gov This indicates that cathepsin L is not primarily involved in the bulk degradation of proteins within the autophagosome but plays a more specialized role in the turnover of the autophagosomal membrane itself. jst.go.jpnih.gov
Table 1: Effect of [this compound] on Autophagic Protein Degradation
| Cell Line | Condition | Effect of [this compound] | Key Finding | Reference(s) |
|---|---|---|---|---|
| HeLa, Huh-7 | Nutrient Deprivation | Inhibited degradation of long-lived proteins | Cathepsin L and B have comparable roles in general protein degradation. | jst.go.jpnih.gov |
| HeLa, Huh-7 | Nutrient Deprivation | Inhibited degradation of LC3-II and GABARAP | Cathepsin L is specifically involved in degrading autophagosomal membrane markers. | jst.go.jpnih.govtandfonline.com |
[this compound] Studies in Apoptosis and Cellular Remodeling
Apoptosis, or programmed cell death, is a vital process for tissue development and homeostasis. nih.gov Dysregulation of apoptosis is implicated in numerous diseases. Cathepsin L has been identified as a player in apoptotic pathways, and [this compound] has been used to probe its specific contributions, particularly in the context of cardiac muscle remodeling following injury.
In preclinical models of myocardial infarction, the period of reperfusion following an ischemic event can paradoxically lead to further cardiomyocyte death and adverse cardiac remodeling. nih.gov Studies have shown that the release of cathepsin L is elevated during this reperfusion phase. nih.gov The application of [this compound] in these models has been shown to reduce the infarct size and improve cardiac contractile function. nih.gov The protective mechanism is attributed to the ability of [this compound] to limit abnormal cardiomyocyte calcium handling and, crucially, to reduce apoptosis. nih.gov These findings suggest that cathepsin L is a key mediator of lethal reperfusion injury and that its inhibition by compounds like [this compound] could be a therapeutic strategy to mitigate cardiac damage. nih.gov The process of apoptosis is a critical factor in the remodeling of the heart after a myocardial infarction. nih.gov
Table 2: Research Findings on [this compound] in Myocardial Infarction Models
| Model System | Key Application of [this compound] | Observed Outcome | Implication | Reference(s) |
|---|---|---|---|---|
| Preclinical models of myocardial infarction | Inhibition of cathepsin L during reperfusion | Reduced infarct size, improved cardiac function | Limits cardiomyocyte apoptosis and abnormal calcium handling | nih.gov |
[this compound] in Viral Pathogenesis Research
The entry of many viruses into host cells is a complex process that often relies on host cell proteases to prime viral surface proteins for membrane fusion. Cathepsin L, being a key endosomal protease, has been identified as a critical host factor for the entry of several pathogenic viruses.
Studies on [this compound]'s Impact on SARS-CoV-2 Entry and Replication Mechanisms
The COVID-19 pandemic spurred intensive research into the mechanisms of SARS-CoV-2 infection. The virus enters host cells via its spike (S) protein, which binds to the ACE2 receptor. frontiersin.orgasm.orgpnas.org For productive infection, the S protein must be cleaved by host proteases. frontiersin.orgasm.orgpnas.org Two main pathways for this cleavage have been identified: one at the cell surface involving the protease TMPRSS2, and another within the endosomes, which is dependent on cathepsin L. asm.orgnih.gov
In cells where entry is dependent on the endosomal pathway, cathepsin L cleaves the SARS-CoV-2 spike protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. frontiersin.orgumt.edu.pk The inhibition of cathepsin L has been shown to be detrimental to SARS-CoV-2 infection. frontiersin.org Specific inhibitors of cathepsin L have been demonstrated to block the entry of the virus. pnas.org Research has highlighted that [this compound] is a cathepsin L inhibitor, and understanding its interaction through structural studies can aid in the development of antiviral strategies. ardc.edu.au
Research on [this compound] and Hepatitis E Virus Infection Pathways
Hepatitis E virus (HEV) is a major cause of acute viral hepatitis globally. rub.de The precise mechanisms of HEV entry into host cells are still being unraveled, but recent studies have implicated cellular proteases as essential host factors. nih.govresearchgate.net
Research has demonstrated that lysosomal cathepsins are crucial for HEV infection. nih.govresearchgate.net Specifically, studies have identified cathepsin L as a key player in the HEV entry process. nih.govasm.org The use of the specific cathepsin L inhibitor, [this compound], was shown to reduce the infectivity of HEV, with a reported EC50 of 660 nM. nih.gov Further experiments indicated that cathepsin L is involved in the disassembly of the viral capsid, which is necessary for the release of the viral RNA into the host cell cytoplasm. asm.org The inhibition of this step by [this compound] effectively blocks viral entry. asm.org
Table 3: [this compound] in Hepatitis E Virus Research
| Research Focus | Experimental Finding | Mechanism of Action | Reference(s) |
|---|---|---|---|
| HEV Entry Pathway | [this compound] reduces HEV infectivity | Inhibition of cathepsin L-mediated viral capsid processing | nih.govasm.org |
[this compound] Investigations in Trypanosoma brucei Parasitic Activity
Human African Trypanosomiasis, or sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. ucl.ac.ukresearchgate.net A key virulence factor for this parasite is a cysteine protease known as rhodesain, which is a cathepsin L-like enzyme. ucl.ac.ukresearchgate.netacs.org Rhodesain is essential for the parasite's survival, playing roles in immune evasion and nutrient acquisition. tandfonline.com
Given the structural and functional similarities between rhodesain and human cathepsin L, inhibitors of the latter have been investigated for their trypanocidal activity. Research has shown that [this compound] is capable of killing T. brucei parasites. medchemexpress.com This activity is attributed to the inhibition of the parasite's essential cathepsin L-like protease. medchemexpress.com Furthermore, studies on drug combinations have explored the interaction between [this compound] and existing anti-trypanosomal drugs, revealing synergistic effects in some cases. uea.ac.uk This highlights the potential of targeting rhodesain with inhibitors like [this compound] as a therapeutic strategy against African trypanosomiasis.
**Table 4: [this compound] Activity Against *Trypanosoma brucei***
| Target Enzyme | Effect of [this compound] | Implication | Reference(s) |
|---|---|---|---|
| Rhodesain (Cathepsin L-like protease) | Kills T. brucei parasites | Inhibition of an essential parasite enzyme | medchemexpress.com |
| Rhodesain | Synergistic effects with the anti-HAT drug eflornithine | Potential for combination therapy | uea.ac.uk |
This compound in Cardiovascular System Research
The cysteine protease cathepsin-L has been identified as a significant factor in the pathophysiology of cardiovascular diseases. nih.govoup.com Its elevated levels are associated with adverse outcomes in the context of myocardial injury. nih.govresearchgate.net The compound this compound, a specific inhibitor of cathepsin-L, has been investigated in preclinical research to understand the therapeutic potential of targeting this enzyme in cardiovascular conditions. nih.govresearchgate.net
Myocardial ischemia-reperfusion (IR) injury is a critical concern in the treatment of ST-elevation myocardial infarction (STEMI), where the restoration of blood flow can paradoxically lead to further cardiomyocyte death and contribute significantly to the final infarct size. nih.gov Preclinical studies utilizing animal models have demonstrated that the inhibition of cathepsin-L by this compound can mitigate the detrimental effects of IR injury. oup.comnih.gov
In an in vivo mouse model of myocardial IR injury, treatment with this compound resulted in a notable reduction in infarct size compared to the control group. researchgate.net Two weeks post-reperfusion, mice treated with this compound showed preserved cardiac function, as evidenced by maintained fractional shortening, whereas the control group exhibited a decline. researchgate.net
Further investigations in ex vivo Langendorff-perfused rat hearts subjected to IR injury corroborated these findings. nih.gov Treatment with this compound led to a significant decrease in infarct size and a marked improvement in both systolic and diastolic cardiac function post-reperfusion. nih.govresearchgate.net Specifically, this compound-treated hearts showed improved left ventricular (LV) developed pressure and a reduction in LV end-diastolic pressure, indicating better relaxation. nih.govresearchgate.net These preclinical results highlight that inhibiting cathepsin-L with this compound reduces the extent of myocardial damage and enhances the recovery of cardiac contractile function following an ischemic event. nih.govgla.ac.uk
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Function in Preclinical Models of Ischemia-Reperfusion Injury
| Model | Parameter | Control (IR+DMSO) | This compound-Treated (IR+this compound) | Reference |
|---|---|---|---|---|
| In Vivo Mouse Model | Infarct Size (% of Area at Risk) | ~30% | ~22% | researchgate.net |
| Fractional Shortening (at 2 weeks) | Decreased | Preserved | researchgate.net | |
| Ex Vivo Rat Heart | Infarct Size (% of Risk Zone) | ~45% | ~31% | nih.gov |
| LV Developed Pressure (% of baseline at 120 min post-reperfusion) | ~30% | ~53% | nih.gov | |
| LV End-Diastolic Pressure (mmHg at 120 min post-reperfusion) | ~78 mmHg | ~53 mmHg | nih.gov |
This compound Modulation of Cardiomyocyte Calcium Handling and Function in Research Models
Abnormal calcium (Ca2+) handling within cardiomyocytes is a key driver of the damage seen in ischemia-reperfusion injury. nih.govnih.gov Dysregulation of Ca2+ can lead to arrhythmias, impaired contraction, and cell death. nih.govnih.gov Research has shown that the protective effects of this compound in the setting of IR injury are linked to its ability to limit these detrimental changes in cardiomyocyte Ca2+ handling. oup.comnih.govgla.ac.uk
Studies on isolated adult rat cardiomyocytes subjected to simulated IR injury have provided direct evidence of this modulation. nih.gov In cardiomyocytes treated with a vehicle (DMSO), IR injury led to a significant reduction in the amplitude of Ca2+ transients and impaired sarcoplasmic reticulum (SR) Ca2+ load. nih.gov In contrast, cardiomyocytes treated with this compound during simulated reperfusion maintained more stable Ca2+ transients and showed improved SR Ca2+ handling. nih.gov
Specifically, this compound treatment helped to preserve the amplitude of caffeine-induced Ca2+ release, which is an indicator of the total Ca2+ content within the SR. nih.gov This suggests that by inhibiting cathepsin-L, this compound helps to maintain the integrity and function of key Ca2+ handling proteins and structures within the cardiomyocyte, thereby preventing the catastrophic loss of Ca2+ homeostasis that characterizes reperfusion injury. nih.govoup.com
Table 2: Effect of this compound on Cardiomyocyte Calcium Handling Parameters in a Rat Model of Simulated Ischemia-Reperfusion
| Parameter | Control (DMSO) | Ischemia-Reperfusion (IR+DMSO) | IR + this compound | Reference |
|---|---|---|---|---|
| Steady State Ca2+ Transient Amplitude (nM) | ~110 nM | ~70 nM | ~100 nM | nih.gov |
| SR Ca2+ Content (Caffeine-induced Ca2+ release amplitude, nM) | ~200 nM | ~100 nM | ~160 nM | nih.gov |
| SERCA Activity (Rate constant, s⁻¹) | ~2.5 s⁻¹ | ~2.0 s⁻¹ | ~2.4 s⁻¹ | nih.gov |
Advanced Analytical and Computational Methodologies in Caa0225 Research
Spectroscopic and Chromatographic Techniques for CAA0225 Characterization and Quantification in Research Settings
A combination of spectroscopic and chromatographic methods is fundamental to studying the interaction between this compound and its target enzymes. Techniques like nano-differential scanning fluorimetry (nanoDSF) are utilized for initial screening and to assess the thermal stability of the enzyme upon ligand binding. nih.govacs.org In the case of this compound, its addition to CatL resulted in a significant increase in the denaturation temperature (Tₘ) of the enzyme, indicating a stabilizing interaction. nih.govacs.org
Mass spectrometry is a critical tool for confirming the nature of the interaction between this compound and its enzyme target. nih.govacs.org While other techniques may capture intermediate states, mass spectrometry provides definitive evidence of covalent bond formation. In studies with Cathepsin L (CatL), matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry was employed to verify that this compound forms a covalent complex with the enzyme. nih.govacs.org This analysis confirmed the expected mass shift of approximately 488 Da upon the formation of the this compound-CatL complex, which corresponds to the molecular weight of the inhibitor. nih.govacs.org This finding was crucial, as it demonstrated that the epoxide ring-opening reaction and subsequent thioether formation with the catalytic cysteine residue (Cys25) indeed occurs, even when crystallographic studies captured a pre-covalent state. nih.govacs.org
X-ray crystallography provides high-resolution, three-dimensional structural data of the this compound-enzyme complex, offering atomic-level insights into its binding mode. nih.govacs.org The crystal structure of human Cathepsin L in complex with this compound has been determined, revealing the specific interactions that govern its binding in the enzyme's active site. nih.govbioxfel.org
Interestingly, the crystallographic data captured a noncovalent intermediate state of the complex rather than the final covalent adduct. nih.govacs.org Researchers suggest this was likely because the covalent bond formation was kinetically slower than the oxidation of the catalytic Cys25 residue under the specific conditions of the crystal soaking experiment. nih.govacs.org Despite this, the structure provided invaluable details, showing hydrophobic interactions between the phenolic moiety of this compound and residues Trp189 and His163 at the S1′ subsite. nih.govacs.org A unique hydrogen bond, not observed with similar compounds, was identified between the phenolic hydroxyl group of this compound and the carboxylate of Asp162, measuring 2.7 Å. nih.govacs.org
| Parameter | Finding | Source(s) |
| PDB ID | 8A4U | bioxfel.org |
| Enzyme | Human Cathepsin L | nih.govbioxfel.org |
| Observed State | Noncovalent intermediate | nih.govacs.org |
| Key Hydrophobic Interactions | Phenolic moiety with Trp189 and His163 | nih.govacs.org |
| Key Hydrogen Bond | Phenolic hydroxyl of this compound with carboxylate of Asp162 (2.7 Å) | nih.govacs.org |
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational approaches are indispensable for complementing experimental data, providing a dynamic view of the inhibitor-enzyme interaction, and predicting the energetic landscapes of binding and reaction. researchgate.netmdpi.com Molecular dynamics (MD) simulations, for instance, can be used to study the motions and functions of the this compound-CatL complex, helping to understand the structural stability and flexibility of the bound state. researchgate.netresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comacs.org For this compound, docking studies would be used to model its non-covalent binding pose within the CatL active site, predicting the key interactions that stabilize the initial complex before covalent modification occurs. acs.org These predictions, such as the placement of the inhibitor's phenyl ring in the S3 subsite and interactions at the S1' subsite, can then be validated against experimental X-ray crystallography data. nih.govacs.org Furthermore, by comparing the docking scores and predicted interactions of this compound with its analogs, researchers can rationalize differences in binding affinity and inhibitory potency, thereby guiding SAR studies. acs.orgresearchgate.net
The covalent inhibition mechanism of this compound, which involves a nucleophilic attack by the catalytic cysteine on the inhibitor's epoxide ring, can be studied in detail using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.netacs.orgresearchgate.net In this approach, the chemically reactive parts of the system—such as the Cys25 thiolate, the epoxide ring of this compound, and key catalytic residues like His163—are treated with high-accuracy quantum mechanics. acs.org The rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. researchgate.netacs.org This multiscale simulation technique allows for the calculation of the reaction's free energy profile, identifying transition states and intermediates. acs.orgresearchgate.net Such studies are crucial for understanding the energetics of the epoxide ring-opening reaction and explaining the high potency of this compound as an irreversible inhibitor. researchgate.netacs.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies investigate how modifications to a compound's chemical structure affect its biological activity. acs.orgresearchgate.net For this compound, SAR is explored by comparing its inhibitory activity against CatL with that of structurally related epoxide inhibitors like CLIK148 and E-64. nih.govacs.org
This compound is a more potent inhibitor of CatL than the structurally similar CLIK148. nih.govacs.org This enhanced activity is attributed to specific structural features present in this compound but absent in CLIK148. nih.govacs.org These include a phenyl ring that interacts favorably with the S3 subsite of the enzyme and a hydroxyl group on the P1′ residue that forms a key hydrogen bond with Asp162 in the S1′ subsite. nih.govacs.org The lack of these interactions in CLIK148 likely explains its reduced affinity and inhibitory efficiency compared to this compound. nih.govacs.org These findings provide a clear SAR, highlighting the structural determinants crucial for potent CatL inhibition by this class of compounds. nih.gov
| Compound | Key Structural Features | Relative Potency vs. CatL | Source(s) |
| This compound | Epoxide warhead, Phenyl ring at S3, Phenolic hydroxyl at P1' | Most potent of the three epoxides | nih.govacs.org |
| CLIK148 | Epoxide warhead, Lacks phenyl ring at S3 and hydroxyl at P1' | Weaker inhibitor than this compound | nih.govacs.org |
| E-64 | Epoxide warhead, Lacks interactions at the S1' subsite | Less potent than this compound | nih.govacs.org |
Rational Design of this compound Derivatives with Modified Specificity
The development of this compound, an epoxysuccinyl peptide, emerged from the screening of a series of related compounds, highlighting a foundational strategy based on a core chemical scaffold. jst.go.jpnih.govtandfonline.com this compound was identified as a highly potent and specific inhibitor of cathepsin L (CatL), with an IC50 value of 1.9 nM for rat liver CatL, while showing negligible inhibition of cathepsin B (IC50 > 1000–5000 nM). jst.go.jpnih.govtandfonline.comsigmaaldrich.com This inherent specificity makes its core structure a valuable starting point for the rational design of new derivatives.
The availability of high-resolution crystal structures of human cathepsin L in a complex with this compound provides a solid structural basis for understanding the key interactions that govern its potency and selectivity. acs.orgrcsb.org These crystal structures, resolved to 1.90 Å, allow for detailed, structure-guided optimization efforts aimed at developing derivatives with modified specificity or improved properties. rcsb.org
Rational design strategies for cysteine protease inhibitors, the class to which this compound belongs, often involve modifying substituents on a known inhibitor scaffold to enhance interactions with the target enzyme or reduce off-target binding. An illustrative example of this approach can be seen in the structure-based optimization of quinazoline-based inhibitors targeting cruzain and TbrCATL (rhodesain), the latter being a cathepsin L-like cysteine protease in Trypanosoma brucei. acs.org In a study of N-benzyl-N-phenylquinazoline-2,4-diamine analogs, modifications to the quinazoline (B50416) core and its substituents at positions 2 and 4 led to significant variations in inhibitory potency. acs.org Adding a para-chlorophenyl group, for instance, improved potency against TbrCATL by five-fold compared to the parent compound. acs.org This demonstrates how targeted chemical modifications can systematically refine the biological activity of a lead compound.
The principles from such studies can be applied to the this compound scaffold. By analyzing the co-crystal structure, researchers can identify regions of the molecule that can be modified to either strengthen bonds within the CatL active site or to introduce steric hindrance that would prevent binding to other related proteases like cathepsin B, further enhancing specificity. Other classes of cysteine protease inhibitors, such as N-peptidyl-O-acyl hydroxamates and aziridine-containing peptides, have also been developed through rational design, indicating a broad applicability of these methods across different chemical scaffolds targeting the same class of enzymes. nih.gov
High-Throughput Screening Methodologies for this compound-like Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.com Such methodologies are crucial for discovering novel compounds with activities similar to this compound, which itself has been identified as a potent hit in HTS campaigns, including those searching for inhibitors of SARS-CoV-2 viral entry. nih.govnih.gov
A prominent example of an HTS assay relevant to this compound's activity is the SARS-CoV-2 pseudotyped particle (PP) entry assay. nih.gov This cell-based system is designed for a biosafety level 2 lab and uses pseudotyped viruses composed of a murine leukemia virus (MLV) core, which contains a luciferase reporter gene, enveloped by a membrane expressing the SARS-CoV-2 spike protein. nih.gov The screening principle is as follows:
The spike protein on the pseudoparticle binds to the ACE2 receptor on the surface of engineered host cells (e.g., HEK293-ACE2). nih.gov
Host cell proteases, such as cathepsins, prime the spike protein, triggering endocytosis and membrane fusion. nih.gov
Upon successful entry, the viral core is released into the cytoplasm, and the luciferase reporter gene is expressed. nih.gov
The level of viral entry is quantified by measuring the resulting luminescence, with a decrease in signal indicating inhibition. nih.gov
This assay was successfully implemented in a 1536-well plate format for an HTS campaign that screened a library of 5,158 approved drugs and drug candidates. nih.gov The quality and reliability of the HTS assay were monitored using statistical metrics such as the Z'-factor, which ranged between 0.4 and 0.53, and the signal-to-background (S/B) ratio, which was high (88.5-163.9), indicating a robust screening platform. nih.gov From this screen, seven active compounds were identified that inhibited SARS-CoV-2-S PP entry, a majority of which were known protease inhibitors, including the potent cathepsin L inhibitor this compound. nih.gov
The success of such screens demonstrates that HTS methodologies are highly effective for identifying compounds with a this compound-like mechanism of action (i.e., cathepsin L inhibition). These platforms can be adapted to screen for inhibitors in other contexts, such as for parasitic diseases or cancer, where cathepsin L is a known therapeutic target. nih.govhodoodo.comfao.org
Emerging Research Directions and Unresolved Questions for Caa0225
Integration of Multi-Omics Approaches in CAA0225 Research
The application of multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for deepening our understanding of the systemic impact of cathepsin L inhibition by this compound. nih.govfrontlinegenomics.com To date, studies involving this compound have primarily focused on specific protein-level endpoints, such as the accumulation of autophagy markers LC3-II and GABARAP. jst.go.jp Future research integrating multi-omics could resolve several outstanding questions.
A key unresolved question is the full spectrum of downstream pathways affected by sustained CatL inhibition in various cell types. Transcriptomic analysis (RNA-seq) of cells treated with this compound could reveal compensatory changes in gene expression, potentially identifying feedback loops or the upregulation of other proteases. nih.gov Proteomic and phosphoproteomic approaches could provide an unbiased view of all protein substrates directly or indirectly affected by CatL inhibition, moving beyond the known autophagy markers. sourcebioscience.com This could uncover previously unknown roles of CatL in cellular signaling and protein turnover. nih.gov
Furthermore, metabolomic profiling could elucidate how blocking a key lysosomal protease with this compound impacts cellular metabolism. As lysosomes are central hubs for nutrient sensing and recycling, inhibiting their function may have profound metabolic consequences that are currently unexplored. Integrated multi-omic analyses are expected to build comprehensive molecular maps that connect CatL activity to broader cellular phenotypes in both health and disease. nih.govsourcebioscience.com
Development of Advanced Biological Models for this compound Studies (e.g., organoids, ex vivo systems)
Research on this compound has utilized conventional models such as cancer cell lines (HeLa, Huh-7) and in vivo rodent models of cardiac injury. jst.go.jpnih.gov While informative, these models have limitations. The next frontier in this compound research lies in the adoption of advanced, three-dimensional (3D) biological models like organoids and ex vivo systems, which more accurately replicate human physiology. nih.govmdpi.comfrontiersin.org
Patient-derived organoids (PDOs), particularly from tumors where cathepsin L is implicated (e.g., liver or cholangiocarcinoma), present a significant opportunity. nih.gov These models preserve the genetic and cellular heterogeneity of the original tumor, offering a superior platform to study the potential of CatL inhibition by this compound in a personalized context. frontiersin.org An unresolved question is whether the efficacy of this compound observed in 2D culture translates to the complex 3D microenvironment of a tumor organoid.
Similarly, the development of vascularized heart and liver organoids could provide unprecedented insight into the therapeutic effects of this compound. stanford.edu Studies have shown this compound reduces infarct size in mouse models of myocardial reperfusion. nih.govresearchgate.net Using heart organoids that generate their own blood vessels could help dissect the specific mechanisms—such as effects on cardiomyocyte apoptosis or calcium handling—in a human-relevant system without the confounding factors of a whole-animal model. nih.govstanford.edu
Table 2: Selected Investigated Biological Systems for this compound
| Biological System/Model | Key Application/Finding | Source(s) |
|---|---|---|
| HeLa & Huh-7 Cells | Used to demonstrate that this compound inhibits autophagic degradation of long-lived proteins and markers (LC3-II, GABARAP). | jst.go.jpsigmaaldrich.com |
| Rat Liver Lysosomes | Utilized for initial characterization, showing high potency (IC₅₀ = 1.9 nM) and selectivity for Cathepsin L over Cathepsin B. | jst.go.jp |
| Mouse Model of Myocardial Infarction | Showed that this compound treatment improves cardiac function and reduces infarct size following reperfusion injury. | nih.govresearchgate.net |
Unexplored Biological Targets or Pathways Modulated by this compound
While the primary target of this compound is firmly established as cathepsin L, the full range of biological pathways it modulates remains an active area of investigation. jst.go.jp The high specificity of this compound makes it an excellent tool for exploring these lesser-known functions of CatL.
One major area for exploration is in infectious diseases beyond the initial findings in Trypanosoma brucei. medchemexpress.com Many viruses, including coronaviruses, utilize host cell cathepsins for entry into the cell via the endosomal pathway. acs.orgnih.govnih.gov this compound has been investigated in the context of SARS-CoV-2, where CatL is a key host factor for viral fusion. acs.orgnih.gov An unresolved question is whether this compound could be effective against other pathogenic viruses that rely on a similar entry mechanism.
Another unexplored area is the precise role of CatL in neuroinflammation and neurodegenerative diseases. Cathepsins are known to be involved in these processes, but the specific contribution of CatL is not well-defined. This compound could be used in brain organoid or microglial cell models to dissect its function. Finally, while this compound is highly selective, the possibility of subtle off-target effects or modulation of other proteases at high concentrations cannot be entirely dismissed. Recent structural studies observed noncovalent binding of this compound to CatL under certain conditions, suggesting complex binding kinetics that warrant further investigation to fully understand its mechanism of action. acs.orgnih.gov
Methodological Advancements for Enhanced this compound Research
Future research on this compound will benefit significantly from the application of advanced methodologies designed to probe enzyme function and inhibitor interaction with greater precision.
A key advancement would be the development of modified versions of this compound to serve as more versatile chemical biology tools. leibniz-fmp.de For instance, synthesizing a fluorescently labeled analog of this compound would enable real-time visualization of its subcellular localization and target engagement using advanced microscopy. An activity-based probe (ABP) designed from the this compound scaffold could be used for proteomic profiling to confirm its selectivity across the entire proteome and potentially identify novel, low-affinity targets. science.gov
Recent work in combinatorial biocatalysis has enabled the synthesis of a library of cysteine protease inhibitors related to E-64, but this platform is not yet capable of producing this compound. biorxiv.org Developing a biocatalytic or chemoenzymatic route to this compound and its analogs would be a significant methodological leap, facilitating the generation of derivatives for structure-activity relationship (SAR) studies. leibniz-fmp.debiorxiv.org Furthermore, advanced computational methods, such as extended molecular dynamics simulations, could be employed to model the inhibitor's binding mechanism in greater detail, potentially explaining its high specificity and guiding the design of next-generation inhibitors. acs.org
Future Perspectives for this compound as a Research Tool and Chemical Probe
This compound has proven to be an invaluable research tool, primarily for its ability to specifically inhibit cathepsin L and probe the process of autophagy. medkoo.comjst.go.jp Its future utility will expand as it is applied in conjunction with the advanced models and methods described above. As a highly validated chemical probe, it serves as a benchmark for dissecting the physiological and pathological roles of its target enzyme. eubopen.org
The primary future perspective for this compound as a research tool is to use it to validate cathepsin L as a therapeutic target in a wider range of diseases. This includes various cancers, parasitic infections, and viral diseases. medchemexpress.comnih.gov Its application in patient-derived organoids coupled with multi-omics analysis could provide strong preclinical evidence for or against CatL-targeted therapies in specific patient populations. nih.govfrontiersin.org
As a chemical probe, this compound provides a critical starting point for the development of new therapeutics and diagnostic agents. uu.se Its structure can guide medicinal chemistry campaigns to create molecules with improved properties. The high selectivity and cell permeability of this compound make it an ideal foundation for creating more sophisticated probes, such as those for targeted protein degradation (PROTACs) or for use in advanced imaging modalities like PET scanning, to non-invasively monitor CatL activity in vivo. The continued use and evolution of this compound will undoubtedly continue to yield fundamental insights into the biology of cathepsin L.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation / Synonym | Primary Target / Role |
|---|---|---|
| This compound | - | Cathepsin L Inhibitor |
| CA-074 | - | Cathepsin B Inhibitor |
| E-64 | - | Broad-spectrum Cysteine Protease Inhibitor |
| LC3-II | Microtubule-associated protein 1A/1B-light chain 3-II | Autophagosome Marker |
Q & A
Q. What is the primary mechanism by which CAA0225 exerts cardioprotective effects during myocardial reperfusion injury?
this compound inhibits Cathepsin-L, a protease released during reperfusion that disrupts calcium homeostasis and promotes cell death. It stabilizes sarcoplasmic reticulum (SR) calcium handling by restoring SERCA activity and reducing spontaneous calcium waves, thereby improving contractile function and reducing infarct size . Methodologically, confirmatory experiments should include assays for Cathepsin-L activity, calcium transient measurements (e.g., fluo-4 AM staining), and Western blotting for SR proteins like SERCA2a.
Q. Which experimental models are most suitable for studying this compound’s effects on cardiac ischemia-reperfusion (IR) injury?
- Ex vivo : Langendorff-perfused heart models (rat/mouse) allow controlled observation of infarct size, contractile function, and calcium dynamics post-reperfusion .
- In vivo : Rodent models with transient coronary artery ligation enable assessment of long-term functional recovery (e.g., echocardiography at 2–4 weeks post-IR) .
- In vitro : Isolated adult cardiomyocytes under hypoxia-reoxygenation simulate IR injury; key endpoints include caspase-3/7 activity and TUNEL staining for apoptosis .
Q. How should researchers standardize dosing and administration of this compound in preclinical studies?
this compound is typically administered intravenously or via perfusate in Langendorff models. Effective concentrations range from 10–50 µM, validated by dose-response curves measuring infarct size reduction and calcium transient recovery. Pre-treatment (10–15 minutes before reperfusion) is critical to inhibit Cathepsin-L release . Include vehicle controls (e.g., DMSO) to rule out solvent effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental conditions?
For example, this compound restores calcium handling in post-reperfusion cardiomyocytes but shows no effect under basal conditions . Address this by:
- Context-specific assays : Compare calcium dynamics in healthy vs. IR-injured cells.
- Temporal analysis : Measure Cathepsin-L release kinetics (e.g., ELISA) to correlate inhibition timing with functional outcomes.
- Multi-model validation : Cross-validate findings in ex vivo, in vivo, and cell-based systems to identify confounding factors (e.g., inflammatory cell infiltration in vivo) .
Q. What statistical approaches are appropriate for analyzing this compound’s effects in studies with repeated measurements (e.g., longitudinal cardiac function data)?
Use linear mixed models to account for repeated measures (e.g., weekly echocardiography) and intra-subject variability. For calcium transient data, apply two-sample T-tests with Bonferroni correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d for infarct size reduction) and 95% confidence intervals to contextualize clinical relevance .
Q. How can researchers optimize this compound’s specificity to Cathepsin-L over other cysteine cathepsins?
- Structural analysis : Leverage X-ray crystallography or molecular docking to assess this compound’s binding to Cathepsin-L’s S1’ subsite (notably its hydrogen bond with Asp162) versus other cathepsins .
- Enzymatic profiling : Use fluorogenic substrates (e.g., Z-FR-AMC for Cathepsin-L) to test selectivity in vitro.
- Gene knockout controls : Validate target specificity using Cathepsin-L−/− models .
Methodological Guidance
Q. What are the best practices for ensuring reproducibility in this compound studies?
- ARRIVE guidelines : Detail animal husbandry, randomization, blinding, and sample-size calculations .
- Data transparency : Share raw calcium transient traces, infarct size measurements, and statistical code in repositories like Figshare.
- Replication cohorts : Include independent validation in ≥2 models (e.g., rat and mouse IR) to confirm species-generalizability .
Q. How should researchers integrate this compound findings with broader Cathepsin inhibition literature?
Conduct systematic reviews comparing this compound with other inhibitors (e.g., Cathepsin-B inhibitors) using PRISMA frameworks. Highlight unique mechanisms (e.g., SERCA stabilization vs. apoptosis pathway modulation) and synergistic potential .
Contradiction and Innovation
Q. Why does this compound fail to improve diastolic function in some IR models, and how can this be addressed?
Diastolic dysfunction may involve non-calcium-dependent pathways (e.g., titin phosphorylation). Supplement this compound with titin isoform analysis or proteomics to identify residual targets. Alternatively, combine this compound with agents targeting mitochondrial permeability transition pores .
Q. What novel methodologies can advance this compound’s translation to clinical research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
